molecular formula C15H29ClN2O2 B14553672 N,N'-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) CAS No. 61796-91-6

N,N'-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide)

Cat. No.: B14553672
CAS No.: 61796-91-6
M. Wt: 304.85 g/mol
InChI Key: VERGKVGVLHGLAV-UHFFFAOYSA-N
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Description

N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) is an organic compound characterized by its unique structure, which includes a chlorinated propane backbone and two ethylbutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) typically involves the reaction of 2-chloropropane-1,3-diol with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by the action of ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The chlorine atom in the propane backbone can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2-Hydroxypropane-1,3-diyl)bis(2-chloroacetamide)
  • 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide

Uniqueness

N,N’-(2-Chloropropane-1,3-diyl)bis(2-ethylbutanamide) is unique due to its specific structural features, such as the chlorinated propane backbone and the ethylbutanamide groups

Properties

CAS No.

61796-91-6

Molecular Formula

C15H29ClN2O2

Molecular Weight

304.85 g/mol

IUPAC Name

N-[2-chloro-3-(2-ethylbutanoylamino)propyl]-2-ethylbutanamide

InChI

InChI=1S/C15H29ClN2O2/c1-5-11(6-2)14(19)17-9-13(16)10-18-15(20)12(7-3)8-4/h11-13H,5-10H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

VERGKVGVLHGLAV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(CNC(=O)C(CC)CC)Cl

Origin of Product

United States

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